molecular formula C14H17ClO2 B8359551 Methyl 2-(4-chlorophenyl)-2-cyclopentylacetate

Methyl 2-(4-chlorophenyl)-2-cyclopentylacetate

Cat. No. B8359551
M. Wt: 252.73 g/mol
InChI Key: YLXUMTWZCCMYGE-UHFFFAOYSA-N
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Patent
US09018258B2

Procedure details

4.63 g (18.3 mmol) of methyl (4-chlorophenyl)(cyclopentyl)acetate were dissolved in a mixture of 18.5 ml of THF and 18.5 ml of methanol, and 73.3 ml of 10% strength aqueous sodium hydroxide solution (183.2 mmol) were added at RT. The reaction mixture was stirred at RT overnight. The mixture was then acidified by addition of 1 N hydrochloric acid. The aqueous phase was repeatedly extracted with ethyl acetate, and the combined organic phases were washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated under reduced pressure. This gave 4.31 g of the target compound as a crude product (yield 98.6% of theory).
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
183.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
18.5 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[C:9]([O:11]C)=[O:10])=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C1COCC1.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.63 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC)C1CCCC1
Name
Quantity
183.2 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
18.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at RT
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was repeatedly extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)C1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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